molecular formula C30H24CuO4 B083677 Copper 1,3-diphenyl-1,3-propanedionate CAS No. 14405-48-2

Copper 1,3-diphenyl-1,3-propanedionate

Cat. No. B083677
CAS RN: 14405-48-2
M. Wt: 512.1 g/mol
InChI Key: UILYCOXWSHKINW-AGIYBIRKSA-N
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Description

Synthesis Analysis

The synthesis of Copper 1,3-diphenyl-1,3-propanedionate and its complexes involves the reaction of 2-substituted-1,3-diphenyl-1,3-propanedione with copper(II) ion and their adducts with 2,2'-bipyridine and 1,10-phenanthroline. These complexes are characterized by microanalysis, conductance, magnetic, and spectral measurements, indicating that they are 1:1 electrolytes. The synthesis process employs Density Functional Theory (DFT) and Semi-empirical PM3 to predict a distorted five coordinate square pyramidal geometry for the modeled compound (Omoregie, Obi-Egbedi, & Woods, 2014).

Molecular Structure Analysis

The molecular structure of bis(1,3-diphenyl-1,3-propanedionato)copper(II) has been elucidated using three-dimensional X-ray diffraction data, showing a square configuration of the copper ion with specific dimensions and angles, indicating no extensive conjugation between the phenyl groups and the chelate ring system (Blackstone, Thuijl, & Romers, 1966).

Chemical Reactions and Properties

Copper 1,3-diphenyl-1,3-propanedionate participates in various chemical reactions, including the synthesis of 3-hydroxy-2,5-dialkyl-1,4-benzoquinone and 3,3′-dihydroxy 2,2′,5,5′-tetraalkyl-4,4′-diphenoquinone under specific conditions, showcasing its reactivity and application potential in organic synthesis (Horiuchi & Suzuki, 1989).

Physical Properties Analysis

The physical properties, such as the solvatochromic behavior in the UV region and the determination of static first hyperpolarizabilities, indicate that Copper 1,3-diphenyl-1,3-propanedionate exhibits non-zero microscopic first hyperpolarizability, suggesting potential applications in nonlinear optical (NLO) materials (Donmez, Kara, Karakas, Unver, & Elmali, 2007).

Chemical Properties Analysis

The complex demonstrates efficient catalysis in click reactions of azides with alkynes, producing 1,4-substituted 1,2,3-triazoles with excellent yields. This highlights its role as a catalyst in facilitating significant chemical transformations, emphasizing its chemical properties and applicability in synthetic chemistry (Nakamura, Terashima, Ogata, & Fukuzawa, 2011).

Scientific Research Applications

  • Synthesis and Characterization : Copper 1,3-diphenyl-1,3-propanedionate has been synthesized and characterized in different forms. For example, it's involved in the formation of macrocyclic complexes with a 14-membered N4-tetradentate macrocycle (Malik, Bembi, & Singh, 1983). Additionally, spectroscopic properties and structural studies of its complexes have been conducted (Omoregie, Obi-Egbedi, & Woods, 2014).

  • Crystal Structure Analysis : The crystal structure of bis(1,3-diphenyl-1,3-propanedionato)copper(II) reveals a square configuration of the copper ion with Cu-O bonds and planar chelate rings (Blackstone, Thuijl, & Romers, 1966).

  • Solvent Extraction : Copper 1,3-diphenyl-1,3-propanedionate is also involved in the solvent extraction of copper from solutions, showing enhanced selectivity and stripping efficiency (Fu et al., 2011).

  • Luminescence Applications : Research indicates potential applications in luminescence, particularly with Eu(III) complexes in a poly(methyl methacrylate) matrix, demonstrating high emission quantum efficiency (Zhang, Chen, Luo, & Dua, 2013).

  • Coordination Polymers : Copper 1,3-diphenyl-1,3-propanedionate plays a role in forming coordination polymers with unique properties, such as discrete left- and right-handed helical chains (Wang et al., 2004).

  • Electronic Spectroscopy Analysis : It's also been studied using ESCA (Electron Spectroscopy for Chemical Analysis) for understanding the charge distribution in copper complexes (Folkesson, Sundberg, Johansson, & Larsson, 1983).

  • Antioxidant Activity : Some studies have explored its antioxidant activity, indicating its potential in health and medicinal applications (Jiang-lian, 2013).

Safety And Hazards

Copper 1,3-diphenyl-1,3-propanedionate can cause serious eye irritation (H319) . Precautionary measures include wearing protective gloves, protective clothing, and eye/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention .

properties

IUPAC Name

copper;(Z)-3-hydroxy-1,3-diphenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C15H12O2.Cu/c2*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;/h2*1-11,16H;/b2*14-11-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UILYCOXWSHKINW-AGIYBIRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.[Cu]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/C(=O)C2=CC=CC=C2)/O.C1=CC=C(C=C1)/C(=C/C(=O)C2=CC=CC=C2)/O.[Cu]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24CuO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Copper 1,3-diphenyl-1,3-propanedionate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GL Larson - Metal-Organics for Materials, Polymers & Synthesis, 2016 - academia.edu
The metal triflates as catalysts show advantages in their stronger Lewis acidity and their increased tolerance for protic solvents and water, which can be a by-product of the chemical …
Number of citations: 3 www.academia.edu

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